molecular formula C19H22N2O5 B2514103 methyl 2-({1-oxo-2-[2-oxo-2-(piperidin-1-yl)ethyl]-1,2-dihydroisoquinolin-5-yl}oxy)acetate CAS No. 868224-80-0

methyl 2-({1-oxo-2-[2-oxo-2-(piperidin-1-yl)ethyl]-1,2-dihydroisoquinolin-5-yl}oxy)acetate

Cat. No.: B2514103
CAS No.: 868224-80-0
M. Wt: 358.394
InChI Key: PBGOKWQWXSCRRB-UHFFFAOYSA-N
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Description

Methyl 2-({1-oxo-2-[2-oxo-2-(piperidin-1-yl)ethyl]-1,2-dihydroisoquinolin-5-yl}oxy)acetate is a heterocyclic compound featuring an isoquinoline core substituted with a piperidinyl-ethyl-ketone moiety and a methyl ester-linked acetoxy group. The isoquinoline scaffold is known for its pharmacological relevance, particularly in central nervous system (CNS) and anti-inflammatory applications .

Properties

IUPAC Name

methyl 2-[1-oxo-2-(2-oxo-2-piperidin-1-ylethyl)isoquinolin-5-yl]oxyacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O5/c1-25-18(23)13-26-16-7-5-6-15-14(16)8-11-21(19(15)24)12-17(22)20-9-3-2-4-10-20/h5-8,11H,2-4,9-10,12-13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBGOKWQWXSCRRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)COC1=CC=CC2=C1C=CN(C2=O)CC(=O)N3CCCCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-({1-oxo-2-[2-oxo-2-(piperidin-1-yl)ethyl]-1,2-dihydroisoquinolin-5-yl}oxy)acetate typically involves multi-step organic reactions. One common method includes the condensation of isoquinoline derivatives with piperidine and subsequent esterification. The reaction conditions often require the use of catalysts, such as palladium or platinum, and solvents like dichloromethane or ethanol. The temperature and pressure conditions are carefully controlled to optimize yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of continuous flow reactors can also be employed to enhance efficiency and scalability. Purification steps, such as recrystallization and chromatography, are essential to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-({1-oxo-2-[2-oxo-2-(piperidin-1-yl)ethyl]-1,2-dihydroisoquinolin-5-yl}oxy)acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into its corresponding alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, where halogens or other nucleophiles replace hydrogen atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂), palladium on carbon (Pd/C)

    Substitution: Halogens (Cl₂, Br₂), nucleophiles (NH₃, OH⁻)

Major Products Formed

    Oxidation: Ketones, carboxylic acids

    Reduction: Alcohols

    Substitution: Halogenated derivatives, amines

Scientific Research Applications

Methyl 2-({1-oxo-2-[2-oxo-2-(piperidin-1-yl)ethyl]-1,2-dihydroisoquinolin-5-yl}oxy)acetate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs targeting neurological disorders and cancer.

    Industry: Utilized in the production of pharmaceuticals and as an intermediate in the synthesis of other chemical compounds.

Mechanism of Action

The mechanism of action of methyl 2-({1-oxo-2-[2-oxo-2-(piperidin-1-yl)ethyl]-1,2-dihydroisoquinolin-5-yl}oxy)acetate involves its interaction with specific molecular targets in the body. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation or interact with neurotransmitter receptors in the brain, affecting neurological functions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

(4-Hydroxy-1-methyl-2-oxo-1,2-dihydroquinolin-3-yl)acetic Acid (Compound 28, )

Structural Differences :

  • Core: Quinoline (vs. isoquinoline in the target compound).
  • Substituents : A hydroxy group at position 4 and a methyl group at position 1 (vs. a piperidinyl-ethyl-ketone at position 2 and an acetoxy group at position 5 in the target).
  • Functional Groups : Carboxylic acid (vs. methyl ester).

Research Findings: This derivative was synthesized via acylation of methyl N-methylanthranilate followed by methylation. It is part of a series investigated for analgesic activity, leveraging the quinoline scaffold’s affinity for pain-related receptors .

Ethyl 2-[4-(3-Cyanophenyl)-2-oxo-1,2-dihydropyridin-1-yl]acetate ()

Structural Differences :

  • Core: Dihydropyridine (vs. isoquinoline).
  • Substituents: A 3-cyanophenyl group at position 4 (vs. piperidinyl-ethyl-ketone at position 2).
  • Functional Groups : Ethyl ester (vs. methyl ester).

Research Findings: This compound’s dihydropyridine core is associated with calcium channel modulation.

Ethyl 2-(1-Methyl-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl)acetate ()

Structural Differences :

  • Core: Pyrazolo[3,4-d]pyrimidine (vs. isoquinoline).
  • Substituents : Methyl group at position 1 (vs. piperidinyl-ethyl-ketone).

Synthesis : Likely involves cyclization of pyrazole precursors. The pyrimidine ring contributes to planar rigidity, which may enhance intercalation with DNA or proteins .

Ethyl 2-[6-(4-Methylbenzoyl)-7-phenyl-2,3-dihydro-1H-pyrrolizin-5-yl]-2-oxo-acetate ()

Structural Differences :

  • Core: Pyrrolizine (vs. isoquinoline).
  • Substituents : 4-Methylbenzoyl and phenyl groups (vs. piperidinyl-ethyl-ketone).

Research Context: Synthesized via condensation with ethyl oxalyl monochloride. The benzoyl group introduces lipophilicity, which could enhance membrane permeability .

Structural and Functional Comparison Table

Compound Name Core Structure Key Substituents Functional Groups Potential Applications
Methyl 2-({1-oxo-2-[2-oxo-2-(piperidin-1-yl)ethyl]-1,2-dihydroisoquinolin-5-yl}oxy)acetate Isoquinoline Piperidinyl-ethyl-ketone, acetoxy Methyl ester CNS modulation, enzyme inhibition (inferred)
(4-Hydroxy-1-methyl-2-oxo-1,2-dihydroquinolin-3-yl)acetic acid Quinoline Hydroxy, methyl Carboxylic acid Analgesics
Ethyl 2-[4-(3-cyanophenyl)-2-oxo-1,2-dihydropyridin-1-yl]acetate Dihydropyridine 3-Cyanophenyl Ethyl ester Calcium channel modulation
Ethyl 2-(1-methyl-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl)acetate Pyrazolo-pyrimidine Methyl Ethyl ester Anticancer, enzyme inhibition
Ethyl 2-[6-(4-methylbenzoyl)-7-phenylpyrrolizin-5-yl]-2-oxo-acetate Pyrrolizine 4-Methylbenzoyl, phenyl Ethyl ester, ketone Antimicrobial, anti-inflammatory

Biological Activity

Methyl 2-({1-oxo-2-[2-oxo-2-(piperidin-1-yl)ethyl]-1,2-dihydroisoquinolin-5-yl}oxy)acetate is a synthetic compound with a complex structure that suggests potential biological activity. This article explores its biological properties, mechanisms of action, and relevant case studies based on available research findings.

Chemical Structure and Properties

The compound can be described by its molecular formula and structure, which indicate that it contains several functional groups that may interact with biological systems. The key features include:

Property Details
Molecular Formula C21H24N2O4
Molecular Weight 368.43 g/mol
CAS Number Not available in the current literature
SMILES CCOC(=O)OC(=O)C1=CC=C(C=C1)N2CCCCC2

The biological activity of this compound has been linked to its interaction with various biochemical pathways:

  • Antioxidant Activity : The presence of the isoquinoline structure suggests potential antioxidant properties, which can protect cells from oxidative stress.
  • Neuroprotective Effects : Compounds with piperidine moieties are often studied for neuroprotective effects, particularly in models of neurodegenerative diseases.
  • Antimicrobial Properties : Research indicates that similar compounds exhibit antimicrobial activity, which may be relevant for this compound as well.

In Vitro Studies

In vitro studies have demonstrated the compound's ability to inhibit certain enzymes and modulate receptor activities. For example:

  • Enzyme Inhibition : Preliminary assays show that the compound can inhibit acetylcholinesterase (AChE), an enzyme involved in neurotransmission.

Study 1: Neuroprotective Effects

A study investigated the neuroprotective effects of related compounds on neuronal cell lines exposed to oxidative stress. The results indicated that compounds with similar structures reduced cell death and improved cell viability through the modulation of reactive oxygen species (ROS) levels.

Study 2: Antimicrobial Activity

Another study evaluated the antimicrobial properties of derivatives of this compound against various bacterial strains. Results showed significant inhibition of growth against Gram-positive bacteria, suggesting potential as an antimicrobial agent.

Toxicological Profile

While specific toxicological data for this compound is limited, related compounds have undergone toxicity assessments revealing low acute toxicity levels in animal models.

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